molecular formula C14H19NO2 B7761608 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde

2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde

Cat. No.: B7761608
M. Wt: 233.31 g/mol
InChI Key: ONVULGQWFBZMAC-UHFFFAOYSA-N
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Description

2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde: is an organic compound that features a benzaldehyde moiety linked to a piperidine ring through an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: 2-(2-Piperidin-1-yl-ethoxy)benzoic acid.

    Reduction: 2-(2-Piperidin-1-yl-ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as a precursor for the synthesis of therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It may also find applications in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde is largely dependent on its interactions with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition or activation of enzymatic functions. The ethoxy bridge provides flexibility to the molecule, allowing it to adopt conformations that facilitate binding to its targets.

Comparison with Similar Compounds

    2-(2-Morpholin-4-yl-ethoxy)-benzaldehyde: Similar structure with a morpholine ring instead of a piperidine ring.

    2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure with a pyrrolidine ring instead of a piperidine ring.

    2-(2-Piperazin-1-yl-ethoxy)-benzaldehyde: Similar structure with a piperazine ring instead of a piperidine ring.

Uniqueness: 2-(2-Piperidin-1-yl-ethoxy)-benzaldehyde is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties and reactivity. The piperidine ring is known for its ability to interact with various biological targets, making this compound a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-12-13-6-2-3-7-14(13)17-11-10-15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVULGQWFBZMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14573-94-5
Record name 2-[2-(1-Piperidinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14573-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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